5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline
Overview
Description
5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features an imidazo[1,2-b]pyridazine core, which is a privileged structure in medicinal chemistry known for its ability to interact with various biological targets .
Preparation Methods
The synthesis of 5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline typically involves the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and glyoxal.
Methoxylation: Introduction of the methoxy group at the 6-position of the imidazo[1,2-b]pyridazine ring can be done using methanol in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, bases such as potassium carbonate, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors.
Biology: This compound has shown promise in inhibiting specific enzymes and proteins, making it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of 5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethoxybenzamide: This compound also features the imidazo[1,2-b]pyridazine core but has different substituents, leading to variations in biological activity.
N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593): This compound is a potent VEGFR2 kinase inhibitor, highlighting the versatility of the imidazo[1,2-b]pyridazine scaffold in drug development.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-9-3-4-10(7-11(9)15)12-8-18-13(16-12)5-6-14(17-18)19-2/h3-8H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZISNYXUJFXTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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